molecular formula C18H23N3O4S B11131593 N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)alaninamide

N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)alaninamide

Cat. No.: B11131593
M. Wt: 377.5 g/mol
InChI Key: OETCLJBEOWTXDF-UHFFFAOYSA-N
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Description

N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)alaninamide is a synthetic organic compound characterized by its complex structure, which includes an ethoxy group, a methylphenyl group, a sulfonyl group, a pyridinylmethyl group, and an alaninamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)alaninamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-ethoxy-3-methylbenzenesulfonyl chloride, which is then reacted with pyridin-4-ylmethylamine to form the corresponding sulfonamide. This intermediate is subsequently coupled with alaninamide under specific reaction conditions to yield the final product. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of N2-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)alaninamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Industrial methods may also incorporate purification steps such as crystallization, filtration, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives.

Scientific Research Applications

N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)alaninamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases or as a lead compound in drug development.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N2-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity or function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation. Detailed studies on the molecular interactions and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-methoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)alaninamide
  • N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)alaninamide
  • N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)alaninamide

Uniqueness

N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and methyl groups on the phenyl ring, along with the sulfonyl and pyridinylmethyl groups, contributes to its reactivity and potential applications. Comparatively, similar compounds may lack one or more of these functional groups, resulting in different properties and activities.

Properties

Molecular Formula

C18H23N3O4S

Molecular Weight

377.5 g/mol

IUPAC Name

2-[(4-ethoxy-3-methylphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)propanamide

InChI

InChI=1S/C18H23N3O4S/c1-4-25-17-6-5-16(11-13(17)2)26(23,24)21-14(3)18(22)20-12-15-7-9-19-10-8-15/h5-11,14,21H,4,12H2,1-3H3,(H,20,22)

InChI Key

OETCLJBEOWTXDF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C(=O)NCC2=CC=NC=C2)C

Origin of Product

United States

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